An In-depth Technical Guide to the Chemical Properties of Substituted Imidazolidine-2,4-diones: A Case Study on 5-Alkoxy-3-phenyl Derivatives
An In-depth Technical Guide to the Chemical Properties of Substituted Imidazolidine-2,4-diones: A Case Study on 5-Alkoxy-3-phenyl Derivatives
Introduction
The imidazolidine-2,4-dione scaffold, commonly known as hydantoin, is a cornerstone in medicinal chemistry and drug development.[1] Derivatives of this heterocyclic system exhibit a wide array of biological activities, including anticonvulsant, antiarrhythmic, and antimicrobial properties.[1][2][3] This guide provides a comprehensive technical overview of the chemical properties of a specific subclass: 5-alkoxy-3-phenylimidazolidine-2,4-diones. Due to a scarcity of published data on 5-Methoxy-3-phenylimidazolidine-2,4-dione, this document will use the closely related and well-characterized analogue, 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione, as a primary exemplar for discussing synthesis, structural elucidation, and potential reactivity.[1][4][5][6] The principles and methodologies described herein are broadly applicable to researchers engaged in the synthesis and characterization of novel hydantoin derivatives.
Molecular Structure and Physicochemical Properties
The core of the target molecule is the five-membered imidazolidine-2,4-dione ring. The substituents at the N-3 and C-5 positions significantly influence the molecule's physicochemical properties, such as solubility, lipophilicity, and crystal packing. The phenyl group at N-3 introduces aromatic character, while the methoxy group at C-5, a stereocenter, can influence molecular conformation and interactions with biological targets.
A summary of computed physicochemical properties for a related hydantoin is presented in Table 1. These parameters are crucial for predicting the molecule's behavior in biological systems and for designing formulation strategies.
Table 1: Computed Physicochemical Properties of 5,5-bis(4-methoxyphenyl)imidazolidine-2,4-dione
| Property | Value | Source |
| Molecular Weight | 312.32 g/mol | PubChem[7] |
| XLogP3 | 2.4 | PubChem[7] |
| Hydrogen Bond Donor Count | 2 | PubChem[7] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[7] |
| Rotatable Bond Count | 4 | PubChem[7] |
Synthesis of Substituted Imidazolidine-2,4-diones
The synthesis of hydantoin derivatives can be achieved through various classical methods, such as the Bucherer-Bergs and Urech reactions.[1] However, multicomponent reactions have gained prominence due to their efficiency and atom economy.[1] A representative synthesis of a 5-alkoxy-imidazolidine-2,4-dione is the three-component reaction of an α-keto ester, an amine, and an isocyanate.[1][4][5][6]
Experimental Protocol: Three-Component Synthesis of 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione
This protocol is adapted from the synthesis of a structurally similar compound and serves as a general guideline.[1]
Materials:
-
Ethyl pyruvate
-
p-Anisidine
-
Phenyl isocyanate
-
Sodium hydroxide
-
Chloroform
-
Ethyl acetate
-
Hexanes
-
Diethyl ether
Procedure:
-
To a solution of ethyl pyruvate and p-anisidine in chloroform, add phenyl isocyanate.
-
Add a catalytic amount of sodium hydroxide.
-
Reflux the reaction mixture overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Further purify the product by crystallization from diethyl ether to afford the desired hydantoin as a white solid.[1]
Proposed Reaction Mechanism
The formation of the hydantoin ring likely proceeds through one of two complementary pathways, initiated by either the formation of an imine or a urea intermediate. The following diagram illustrates a plausible mechanistic pathway.
Caption: Proposed mechanistic pathways for the three-component synthesis of the hydantoin derivative.
Structural Elucidation and Spectroscopic Analysis
The unequivocal identification of the synthesized hydantoin is accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for determining the molecular structure.
¹H NMR: The proton NMR spectrum of a typical 5-alkoxy-hydantoin will exhibit characteristic signals for the aromatic protons of the phenyl and other aryl substituents, the alkoxy group protons, and any other substituents on the hydantoin ring. For instance, in 5-ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione, the diastereotopic methylene protons of the ethoxy group appear as distinct double quartets.[1][6]
¹³C NMR: The carbon NMR spectrum provides information on the carbon framework. Key signals include those for the two carbonyl carbons of the hydantoin ring, the quaternary C-5 carbon, and the carbons of the aromatic and aliphatic substituents.[1][6] Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between CH, CH₂, and CH₃ groups.
Table 2: Representative ¹³C NMR Chemical Shifts for 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione
| Carbon | Chemical Shift (δ, ppm) |
| C=O (amide) | 166.3 |
| C=O (urea) | 149.5 |
| C5 (quaternary) | 86.1 |
| OCH₂CH₃ | 55.8 |
| OCH₃ | - |
| C5-CH₃ | 17.8 |
| OCH₂CH₃ | 11.1 |
Note: Data extracted from a study on a similar compound.[1][6]
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. Characteristic absorption bands for the hydantoin ring include:
-
N-H stretching: A broad absorption in the region of 3200-3400 cm⁻¹ (if N-H is present).
-
C=O stretching: Two strong absorption bands in the region of 1700-1800 cm⁻¹ corresponding to the amide and urea carbonyl groups.[6]
-
C-N stretching: Absorptions in the fingerprint region.
-
C-O-C stretching: For alkoxy substituents, characteristic bands will be observed.[6]
High-Resolution Mass Spectrometry (HRMS)
HRMS is used to determine the exact mass of the molecule, which in turn confirms its elemental composition. Electrospray ionization (ESI) is a common technique for the analysis of such compounds.[1]
Potential Biological and Pharmacological Significance
Imidazolidine-2,4-dione derivatives are known to possess a wide range of biological activities.[8][9] While the specific activity of 5-Methoxy-3-phenylimidazolidine-2,4-dione is not documented, related compounds have shown promise as:
-
Anticoagulants: Some imidazolidine-2,4-dione derivatives have been evaluated for their anticoagulant properties.[10]
-
Anticancer agents: Certain derivatives have been screened for their activity against cancer cell lines, such as MCF-7.[10]
-
Anticonvulsants: The hydantoin scaffold is a well-established pharmacophore in anticonvulsant drugs.[1]
The following workflow illustrates a general approach for the biological evaluation of novel hydantoin derivatives.
Caption: General workflow for the discovery and development of novel hydantoin-based therapeutic agents.
Conclusion
This technical guide has provided a comprehensive overview of the chemical properties of 5-alkoxy-3-phenylimidazolidine-2,4-diones, using a well-documented analogue as a case study. The methodologies for synthesis, purification, and structural elucidation outlined herein provide a robust framework for researchers working with this important class of heterocyclic compounds. The diverse biological activities associated with the hydantoin scaffold underscore the potential of novel derivatives in drug discovery and development. Further investigation into the specific properties and biological activities of 5-Methoxy-3-phenylimidazolidine-2,4-dione is warranted.
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del Corte, X., López-Francés, A., et al. (2021). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. ResearchGate. Available at: [Link]
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